benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
CAS No.:
Cat. No.: VC17771485
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate |
| Standard InChI | InChI=1S/C13H16N2O2/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8H2,(H,15,16) |
| Standard InChI Key | FPINETZHLHKVQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CNC1C2NC(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate is a chemical compound featuring a unique bicyclic structure, which contributes to its rigidity and distinct chemical properties. This compound is classified as a carbamate derivative, specifically a bicyclic amine linked to a benzyl carbamate moiety. It has garnered significant interest in medicinal chemistry and organic synthesis due to its potential applications as a building block for more complex molecules.
Synthesis and Reaction Conditions
The synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate typically involves the reaction between benzyl chloroformate and 2-azabicyclo[2.1.1]hexan-5-amine. This reaction is often performed in organic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature. For the hydrochloride salt, hydrochloric acid is added post-reaction to enhance solubility and stability.
Synthesis Steps
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Starting Materials: Benzyl chloroformate and 2-azabicyclo[2.1.1]hexan-5-amine.
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Reaction Conditions: Organic solvents like dichloromethane or tetrahydrofuran, temperatures between 0°C and room temperature.
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Post-Reaction Treatment: Addition of hydrochloric acid for the hydrochloride salt.
Applications and Biological Activity
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate exhibits potential biological activity, particularly as an inhibitor of specific enzymes. This suggests its possible application in drug development, targeting various diseases through interactions with biological systems. The compound's unique bicyclic structure allows it to participate in various chemical reactions while maintaining its core structure, making it a valuable building block in medicinal chemistry.
Potential Applications
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Medicinal Chemistry: As a building block for complex molecules and potential therapeutic agents.
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Organic Synthesis: Utilized in synthesizing diverse chemical structures due to its reactivity.
Stereoisomers and Variants
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is a stereoisomer of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate, featuring specific stereochemical configurations. This stereoisomer may exhibit differences in biological activity due to its stereochemistry.
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